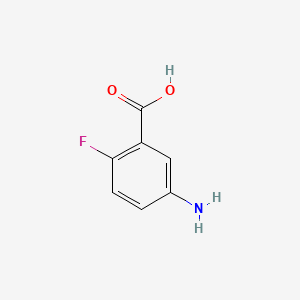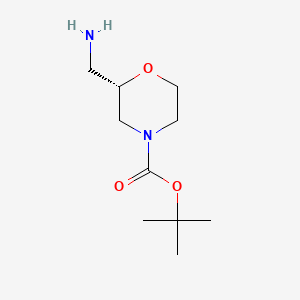
5-Amino-2-fluorobenzoic acid
Descripción general
Descripción
5-Amino-2-fluorobenzoic acid is an aminobenzoic acid that is anthranilic acid in which the hydrogen at position 5 on the phenyl ring is replaced by fluorine . It is a toxic antimetabolite for the tryptophan pathway in yeast and can be used to counterselect for TRP1, a commonly used genetic marker in S. cerevisiae . It is also a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular formula of this compound is C7H6FNO2. It has an average mass of 155.126 Da and a monoisotopic mass of 155.038254 Da .
Chemical Reactions Analysis
This compound is a toxic antimetabolite for the tryptophan pathway in yeast that can be used to counterselect for TRP1, a commonly used genetic marker in S. cerevisiae . It is frequently used in genetic procedures that involve plasmid manipulations .
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 318.2±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C. Its enthalpy of vaporization is 59.1±3.0 kJ/mol and it has a flash point of 146.2±23.7 °C .
Aplicaciones Científicas De Investigación
Synthesis Methods and Derivatives
Synthesis Optimization : Methyl 2-amino-5-fluorobenzoate, a derivative of 5-amino-2-fluorobenzoic acid, has been synthesized through nitrification, esterification, and hydronation, starting from 3-fluorobenzoic acid. An optimal synthesis route was established, yielding a product with high purity and yield, as confirmed by various analytical techniques (Yin Jian-zhong, 2010).
Antitumor Activity of Derivatives : Amino acid ester derivatives containing 5-fluorouracil, synthesized from this compound, have demonstrated inhibitory effects against leukemia HL-60 and liver cancer BEL-7402. One such derivative showed more inhibitory effect against BEL-7402 than 5-FU, indicating potential for antitumor applications (J. Xiong et al., 2009).
Synthesis of Fluorinated Compounds : Fluorinated compounds like 3-Bromo-2-fluorobenzoic acid, synthesized from 2-amino-6-fluorobenzonitrile, have been developed with optimized conditions for bromination and hydrolysis. This method is cost-effective and suitable for large-scale industrial production (Zhou Peng-peng, 2013).
Novel Antitumor Agents : Tetrahydroacridine derivatives with fluorobenzoic acid moiety, including 2-fluorobenzoic acid derivatives, have been synthesized and evaluated as multifunctional agents for Alzheimer's disease treatment. These derivatives showed potent inhibition of cholinesterases and β-amyloid aggregation, suggesting their potential as therapeutic agents (Kamila Czarnecka et al., 2017).
Chemical and Physical Properties
Spectroscopic Investigations : Spectroscopic studies on 1,3,4-thiadiazole derivatives, including those with 2-amino-5-fluorobenzoic acid, have revealed dual fluorescence effects related to molecular aggregation and charge transfer. This highlights the potential of such compounds in fluorescence-based applications, possibly extending to molecular medicine (Iwona Budziak et al., 2019).
Hirshfeld Surface Analysis : A study focusing on the co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid provided insights into the molecular interactions and stability of the crystal structure. This analysis is crucial for understanding the compound's potential in various applications, including pharmaceuticals (B. Banerjee et al., 2022).
Conformational Analysis : A study on aminofluorobenzoic acids, including derivatives of this compound, evaluated the influence of intramolecular interactions, such as hydrogen bonding, on the conformational isomerism of these compounds. This research provides a deeper understanding of the compound's chemical behavior and potential applications (Josué M. Silla et al., 2013).
Mecanismo De Acción
Target of Action
The primary targets of 5-Amino-2-fluorobenzoic acid are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are lipid compounds that have diverse effects on various bodily functions such as inflammation, pain, and fever .
Mode of Action
This compound interacts with its targets, the COX enzymes, by blocking their action . This blocking action prevents the production of prostaglandins, thereby alleviating symptoms of inflammation, pain, and fever .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway . By blocking the action of COX enzymes, this compound inhibits the conversion of arachidonic acid to prostaglandins . This results in the reduction of prostaglandins, which are key mediators of inflammation, pain, and fever .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, pain, and fever . By inhibiting the production of prostaglandins, the compound can alleviate these symptoms, which are often associated with various diseases and conditions .
Safety and Hazards
Propiedades
IUPAC Name |
5-amino-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGAIOJWQDRBRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371016 | |
| Record name | 5-Amino-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56741-33-4 | |
| Record name | 5-Amino-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-Amino-2-fluorobenzoic acid in synthesizing fluoroquinolone antibiotics?
A: this compound serves as a crucial starting material in the synthesis of certain fluoroquinolones. [, ] The Gould-Jacobs reaction pathway utilizes this compound to build the core quinoline ring system found in these antibiotics. For example, it reacts with 2-aminophenol or 2-aminothiophenol to yield the corresponding benzoxazole or benzothiazole derivatives, which are then further modified to obtain the final fluoroquinolone structure. [] You can find detailed synthetic procedures in the referenced research papers.
Q2: How does this compound enhance the performance of perovskite solar cells?
A: Research indicates that incorporating this compound into perovskite precursor solutions improves both the efficiency and stability of the resulting solar cells. [] The molecule acts as a multifunctional additive, with its -COOH, -NH2, and -F groups playing crucial roles in passivating defects within the perovskite structure. This passivation reduces nonradiative recombination, improves film crystallinity, and enhances charge carrier mobility, ultimately leading to increased power conversion efficiency and prolonged device lifespan.
Q3: Are there any known applications of this compound in fungicidal compound synthesis?
A: Yes, research suggests that derivatives of this compound contribute to the synthesis of fungicidal compounds. Specifically, the compound plays a role in preparing a fungicidal compound (I) by reacting with crotonaldehyde under specific conditions. [] This reaction highlights the versatility of this compound as a building block in synthesizing various biologically active molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














